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Abstract
Dilauramidoglutamide lysine, a synthetic gemini surfactant, is gaining significant attention in

pharmaceutical and cosmetic research for its unique physicochemical properties and its role as

a functional excipient. This technical guide provides an in-depth overview of the in-vitro

characterization of Dilauramidoglutamide lysine, also known commercially as Sodium

Dilauramidoglutamide Lysine (DLGL/SLG-30). This document summarizes key quantitative

data, details essential experimental protocols for its characterization, and visualizes its

proposed mechanism of action on epithelial tight junctions. The information presented herein is

intended to serve as a comprehensive resource for researchers and professionals involved in

the development of advanced drug delivery systems and novel formulations.

Physicochemical Properties
Dilauramidoglutamide lysine is an amphiphilic molecule with a structure resembling

ceramides, giving it a high affinity for biological membranes.[1] Its dual hydrophobic chains and

hydrophilic head groups, linked by a lysine spacer, contribute to its surfactant and emulsifying

properties.[2][3]

Table 1: Physicochemical Properties of Sodium Dilauramidoglutamide Lysine
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Property Value Reference

Molecular Formula C₄₀H₇₂N₄O₁₀ [4]

Molecular Weight 769.0 g/mol [4]

Appearance White to off-white powder/solid -

Solubility in Water (20°C) > 200 g/L [5]

Critical Micelle Concentration

(CMC)

Approx. 1.2 mmol L⁻¹ (for a

similar gemini surfactant,

SDGL)

[6]

Decomposition Temperature 244 °C [5]

Hydrolytic Stability (t½ at

25°C)
> 1 year at pH 4, 7, and 9 [5]

Biological Interactions and Mechanism of Action
In-vitro studies have demonstrated that Dilauramidoglutamide lysine can significantly

enhance the permeability of epithelial barriers, such as the intestinal epithelium and the skin.[4]

[7] This is achieved through a dual mechanism involving both the transcellular and paracellular

pathways.

Transcellular Pathway: Dilauramidoglutamide lysine increases the fluidity of cell

membranes, which facilitates the passage of molecules through the cells themselves.[7]

Paracellular Pathway: The surfactant modulates the tight junctions between epithelial cells,

leading to a temporary and reversible opening that allows for increased paracellular

transport.[7] Specifically, it has been shown to decrease the expression of the tight junction

proteins claudin-1 and claudin-4.[7]

The proposed signaling pathway for the modulation of tight junctions by

Dilauramidoglutamide lysine is depicted below. It is hypothesized that as a surfactant, it may

activate Protein Kinase C (PKC), a known regulator of tight junction proteins.
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Proposed signaling pathway for tight junction modulation.

In-Vitro Experimental Protocols
Caco-2 Permeability Assay
This assay is crucial for evaluating the potential of Dilauramidoglutamide lysine to enhance

intestinal absorption.

Experimental Workflow:
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Cell Culture and Monolayer Formation

Permeability Experiment Data Analysis

Seed Caco-2 cells on
Transwell inserts

Culture for 21-25 days
to form a monolayer

Measure initial TEER
(>250 Ω·cm²)

Add test compound + DLGL
to apical side Incubate at 37°C

Sample from basolateral side
at time intervals

Measure final TEER

Quantify compound concentration
(e.g., LC-MS/MS)

Calculate Apparent Permeability
Coefficient (Papp)

Assess monolayer integrity

Click to download full resolution via product page

Workflow for the Caco-2 permeability assay.

Methodology:

Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25

days to allow for differentiation and the formation of a confluent monolayer with well-

developed tight junctions.[6][8]

Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the

Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above 250

Ω·cm² generally indicates a well-formed barrier.[2][6]

Permeability Study: The test compound, with and without Dilauramidoglutamide lysine, is

added to the apical (upper) chamber of the Transwell. Samples are collected from the

basolateral (lower) chamber at various time points.[8]

Quantification: The concentration of the test compound in the basolateral samples is

quantified using a suitable analytical method, such as liquid chromatography-mass

spectrometry (LC-MS/MS).[6]

Papp Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the

rate of transport across the Caco-2 monolayer.[6] A significant decrease in TEER values in

the presence of Dilauramidoglutamide lysine suggests the opening of tight junctions.[7]
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Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

Cell Seeding: Plate cells (e.g., Caco-2 or HaCaT) in a 96-well plate and incubate for 24

hours to allow for attachment.[1][9]

Treatment: Expose the cells to various concentrations of Dilauramidoglutamide lysine for a

defined period (e.g., 24 or 48 hours).[9]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the

yellow MTT to purple formazan crystals.[1][9]

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the

formazan crystals.[1]

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570

nm using a microplate reader. The intensity of the purple color is directly proportional to the

number of viable cells.[9]

Table 2: In-Vitro Cytotoxicity of Sodium Dilauramidoglutamide Lysine
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Cell Line Assay Result Reference

Caco-2 LDH Release

No significant LDH

release at

concentrations that

enhance permeability,

indicating no

membrane damage.

[7]

HaCaT Not specified

Considered non-

irritating to the skin at

concentrations ≤ 10%.

[5]

IC₅₀

Specific IC₅₀ values

for

Dilauramidoglutamide

lysine on Caco-2 and

HaCaT cells are not

readily available in the

reviewed literature.

-

Membrane Fluidity Assay (Fluorescence Anisotropy)
This technique measures changes in the rotational mobility of a fluorescent probe embedded in

the lipid bilayer of a cell membrane, providing an indication of membrane fluidity.

Methodology:

Cell/Vesicle Preparation: Prepare a suspension of cells (e.g., intestinal brush border

membrane vesicles) or liposomes.[10][11]

Fluorescent Probe Labeling: Incubate the cells or vesicles with a fluorescent probe such as

1,6-diphenyl-1,3,5-hexatriene (DPH). DPH partitions into the hydrophobic core of the

membrane.[10][11]

Treatment: Add Dilauramidoglutamide lysine to the labeled cell/vesicle suspension.
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Fluorescence Anisotropy Measurement: Excite the sample with vertically polarized light and

measure the intensity of both vertically and horizontally polarized emitted light using a

fluorometer.

Calculation: Calculate the fluorescence anisotropy (r) using the following formula: r = (Ivv - G

* Ivh) / (Ivv + 2 * G * Ivh) where Ivv and Ivh are the fluorescence intensities with the

excitation and emission polarizers oriented vertically-vertically and vertically-horizontally,

respectively, and G is a correction factor. A decrease in fluorescence anisotropy indicates an

increase in membrane fluidity.[10]

Conclusion
Dilauramidoglutamide lysine is a promising gemini surfactant with well-documented effects

on enhancing epithelial permeability through both transcellular and paracellular mechanisms.

Its favorable safety profile, as indicated by preliminary in-vitro studies, makes it an attractive

candidate for use in drug delivery and cosmetic formulations. The experimental protocols

detailed in this guide provide a robust framework for the comprehensive in-vitro

characterization of this and similar compounds. Further research is warranted to determine its

precise IC₅₀ values on relevant cell lines and to fully elucidate the specific signaling cascade

involved in its modulation of tight junction proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ZO-1 Stabilizes the Tight Junction Solute Barrier through Coupling to the Perijunctional
Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

2. Impact of peptide permeation enhancer on tight junctions opening cellular mechanisms -
PMC [pmc.ncbi.nlm.nih.gov]

3. α-Glycerol monolaurate promotes tight junction proteins expression through
PKC/MAPK/ATF-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9297942/
https://www.benchchem.com/product/b12765534?utm_src=pdf-body
https://www.benchchem.com/product/b12765534?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2735491/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2735491/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9618981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9618981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12350310/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12350310/
https://www.researchgate.net/publication/234067426_Skin_accumulation_and_penetration_of_a_hydrophilic_compound_by_a_novel_gemini_surfactant_sodium_dilauramidoglutamide_lysine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12765534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Cellular variability in the development of tight junctions after activation of protein kinase C
- PubMed [pubmed.ncbi.nlm.nih.gov]

6. paulaschoice.co.uk [paulaschoice.co.uk]

7. Mechanistic Studies on the Absorption-Enhancing Effects of Gemini Surfactant on the
Intestinal Absorption of Poorly Absorbed Hydrophilic Drugs in Rats - PMC
[pmc.ncbi.nlm.nih.gov]

8. DSpace [diposit.ub.edu]

9. Calcium Inhibits Paracellular Sodium Conductance through Claudin-2 by Competitive
Binding - PMC [pmc.ncbi.nlm.nih.gov]

10. Activation of the calcium sensing receptor increases claudin‐14 expression via a PLC
‐p38‐Sp1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In-Vitro Characterization of Dilauramidoglutamide
Lysine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12765534#in-vitro-characterization-of-
dilauramidoglutamide-lysine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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